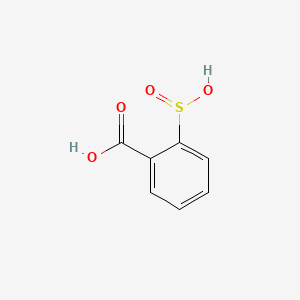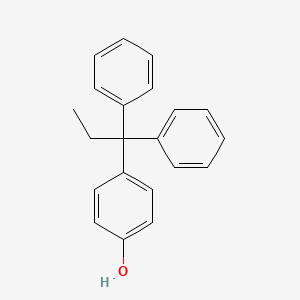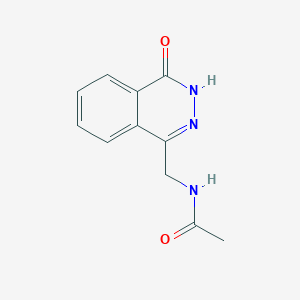
N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-butylphényl)-2-(2,4-diméthylphénoxy)acétamide est un composé organique qui appartient à la classe des amides. Ce composé se caractérise par la présence d’un groupe butyle attaché à un cycle phényle, qui est en outre lié à une partie diméthylphénoxyacétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-butylphényl)-2-(2,4-diméthylphénoxy)acétamide implique généralement les étapes suivantes :
Formation de la liaison amide : Ceci peut être obtenu en faisant réagir la 4-butylaniline avec le chlorure de 2-(2,4-diméthylphénoxy)acétyle en présence d’une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à basse température pour contrôler la vitesse de réaction et le rendement.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé pur.
Méthodes de production industrielle
Dans un environnement industriel, la production de N-(4-butylphényl)-2-(2,4-diméthylphénoxy)acétamide impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour maximiser le rendement et minimiser les coûts, ainsi que la mise en œuvre de procédés à flux continu pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-butylphényl)-2-(2,4-diméthylphénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne la réduction du groupe amide en amine.
Substitution : Les cycles phényles du composé peuvent subir des réactions de substitution aromatique électrophile, telles que la nitration ou l’halogénation, en utilisant des réactifs comme l’acide nitrique ou les halogènes en présence d’un catalyseur.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogènes (par exemple, chlore, brome) en présence d’un catalyseur acide de Lewis comme le chlorure d’aluminium.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones correspondants.
Réduction : Amines correspondantes.
Substitution : Dérivés halogénés ou nitrés du composé d’origine.
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Investigé pour son utilisation potentielle comme agent pharmaceutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du N-(4-butylphényl)-2-(2,4-diméthylphénoxy)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendraient de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-butylphényl)-2-(2,4-diméthylphénoxy)acétamide : peut être comparé à d’autres amides telles que la N-(4-butylphényl)-2-(2,4-dichlorophénoxy)acétamide et la N-(4-butylphényl)-2-(2,4-diméthoxyphénoxy)acétamide.
Unicité : La présence du groupe butyle et la disposition spécifique des substituants sur les cycles phényles peuvent influencer les propriétés physiques et chimiques du composé, le rendant unique par rapport à d’autres composés similaires.
Mise en évidence de l’unicité
Caractéristiques structurelles : La disposition spécifique des groupes butyle et diméthyle peut affecter la réactivité du composé et son interaction avec les cibles biologiques.
Applications : La structure unique peut conférer des activités biologiques ou des applications industrielles spécifiques qui ne sont pas observées avec d’autres composés similaires.
Propriétés
Numéro CAS |
448198-47-8 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-17-8-10-18(11-9-17)21-20(22)14-23-19-12-7-15(2)13-16(19)3/h7-13H,4-6,14H2,1-3H3,(H,21,22) |
Clé InChI |
CNYKWXSQSZSBHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)

![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)

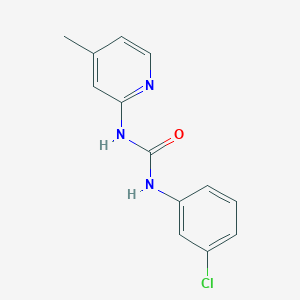
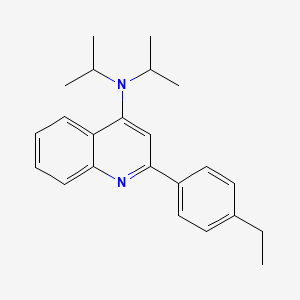

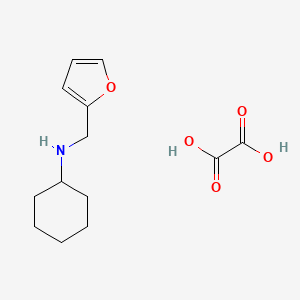
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)

